

A Preclinical Comparative Guide to INBRX-121 and Other NK Cell Engagers

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For researchers, scientists, and drug development professionals navigating the burgeoning field of cancer immunotherapy, the landscape of Natural Killer (NK) cell engagers is one of rapid innovation and increasing complexity. This guide provides an objective comparison of the preclinical performance of INBRX-121 against other prominent NK cell engager platforms, including Antibody-based NK cell Engager Therapeutics (ANKETs®), Trispecific Killer cell Engagers (TriKEs®), and FLEX-NK™ cell engagers. The information herein is supported by available experimental data to aid in the evaluation of these next-generation therapeutics.

Overview of NK Cell Engager Platforms

NK cell engagers are a class of biologics designed to redirect and enhance the cytotoxic activity of NK cells against cancer cells. They achieve this by simultaneously binding to an activating receptor on NK cells and a tumor-associated antigen on cancer cells, thereby forming an immunological synapse and triggering NK cell-mediated killing. The platforms discussed in this guide employ distinct strategies to achieve this, with variations in the NK cell receptors targeted, the inclusion of cytokines for NK cell support, and their overall molecular architecture.

INBRX-121: A Targeted Cytokine Approach

INBRX-121 is a molecularly targeted cytokine developed by Inhibrx. It is composed of two high-affinity single-domain antibodies (sdAbs) that target the NK-specific activating receptor NKp46, fused to an effector-disabled Fc domain and a detuned, low-affinity interleukin-2 (IL-2).[1] This design aims to selectively deliver IL-2 signaling to NK cells, thereby enhancing their anti-tumor



activity without the systemic toxicities associated with high-dose IL-2 therapy or off-target effects on other immune cells like T regulatory cells.[1][2]

Preclinical Data for INBRX-121

Preclinical studies have demonstrated that INBRX-121 selectively binds to and activates NK cells, leading to their proliferation and enhanced cytotoxic function. In vitro, INBRX-121 has been shown to induce robust STAT5 phosphorylation, a key marker of IL-2 receptor signaling, specifically in NK cells.[1] This targeted activation translates to increased killing of cancer cells, and this effect is potentiated when used in combination with antibody-dependent cellular cytotoxicity (ADCC)-competent antibodies like rituximab.[1]

In vivo, administration of INBRX-121 in mouse models resulted in a significant expansion of the NK cell population and a reduction in tumor burden in a melanoma model.[1] Furthermore, in combination with other immunotherapies such as anti-PD-1 or rituximab, INBRX-121 has shown synergistic anti-tumor activity in lymphoma and colon cancer models.[1] Importantly, studies in non-human primates have indicated that INBRX-121 is well-tolerated and can be administered at high doses without overt signs of toxicity.[3]

Comparative Analysis of NK Cell Engager Platforms

While direct head-to-head preclinical studies are not publicly available, a comparative analysis can be made based on the distinct mechanisms and reported preclinical data for each platform.



Feature	INBRX-121 (Inhibrx)	ANKET® (Innate Pharma)	TriKE® (GT Biopharma)	FLEX-NK™ (Cytovia Therapeutics)
NK Cell Target(s)	NKp46	NKp46 and CD16	CD16	NKp46
Tumor Antigen Target	Not intrinsic to the molecule; enhances ADCC of other antibodies	Various (e.g., CD20, CD123)	Various (e.g., CD33, B7H3, ROR1)	Various (e.g., GPC3, CD38)
Cytokine Component	Detuned IL-2	IL-2 variant	IL-15	None
Format	sdAb-Fc-IL-2 fusion	Tetra-specific single molecule	Tri-specific single-chain fusion protein	Quadrivalent multifunctional antibody

Preclinical Performance Data

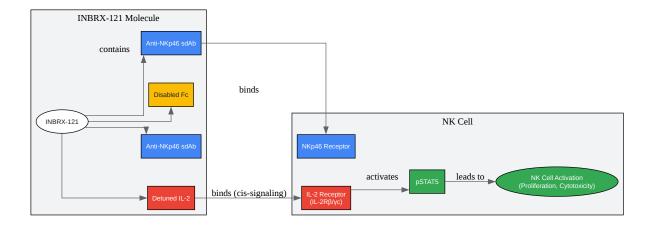


Parameter	INBRX-121	ANKET® (IPH6501 - anti-CD20)	TriKE® (Representativ e)	FLEX-NK™ (CYT-303 - anti-GPC3)
Binding Affinity (NK cells)	Kd of 0.0046 nM to NK cells[1]	Data not specified	Data not specified	Higher affinity for GPC3 than NKp46[4]
In Vitro Cytotoxicity	Increased cancer cell killing, especially with rituximab[1]	High cytotoxicity against CD20+ target cells[5]	Effective killing of various prostate cancer cell lines (ROR1 TriKE)[6]	Enhanced cytotoxic activity of iNKs against Hep3B tumor cells[4]
NK Cell Proliferation	Induced proliferation of NK cells from healthy donors and cancer patients[1]	Induces NK cell proliferation[5]	Drives significant NK cell-specific proliferation (CLEC12A TriKE)[7]	Data not specified
In Vivo Anti- Tumor Activity	Reduced tumor burden in a melanoma mouse model[1]	Potent anti-tumor activity in CD20+ tumor models in mice[5]	Significant tumor growth inhibition in xenograft models (HER2 TriKE)	Dose-dependent tumor growth inhibition in HCC tumor models[1]
Combination Synergy	Synergistic activity with rituximab and anti-PD-1[1]	Data not specified	Can work alongside standard of care in hypoxic environments (Mesothelin TriKE)[8]	Greater anti- tumor activity in combination with iNK cells[9]

Signaling Pathways and Experimental Workflows Signaling Pathway of INBRX-121



The mechanism of action of INBRX-121 involves the specific targeting of NKp46 on NK cells, which brings the detuned IL-2 moiety into proximity with the IL-2 receptor complex on the same cell (cis-signaling). This localized delivery of the IL-2 signal leads to the phosphorylation of STAT5 and subsequent downstream signaling, resulting in NK cell activation, proliferation, and enhanced effector functions.



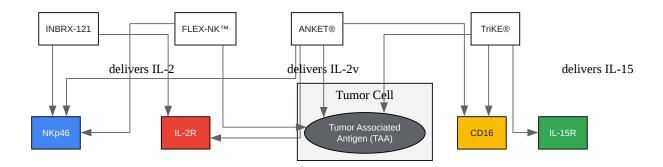
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INBRX-121 signaling pathway.

Comparative Signaling Pathways of NK Cell Engagers

This diagram illustrates the different approaches taken by each platform to engage and activate NK cells. ANKETs® and TriKEs® engage CD16, a potent activating receptor, while INBRX-121 and FLEX-NK™ utilize NKp46. INBRX-121, ANKETs®, and TriKEs® also provide cytokine support through integrated IL-2 or IL-15.





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Comparative engagement strategies.

Experimental Protocols

Detailed experimental protocols are often proprietary or not fully disclosed in publicly available materials. However, based on the descriptions in the cited preclinical studies, the following are generalized methodologies for key experiments.

In Vitro NK Cell Activation and Cytotoxicity Assay

Objective: To assess the ability of an NK cell engager to activate NK cells and mediate the killing of tumor target cells.

Methodology:

- Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood. Target tumor cell lines expressing the antigen of interest are cultured under standard conditions.
- Co-culture: PBMCs are co-cultured with the target tumor cells at various effector-to-target (E:T) ratios.
- Treatment: The NK cell engager is added to the co-culture at a range of concentrations.
 Control groups include untreated cells and cells treated with a relevant isotype control.



- Cytotoxicity Measurement: After a specified incubation period (e.g., 4-24 hours), cell viability
 is assessed using a lactate dehydrogenase (LDH) release assay or a fluorescence-based
 cytotoxicity assay.
- Flow Cytometry Analysis: NK cell activation is measured by staining for activation markers such as CD107a (a marker of degranulation) and intracellular IFN-γ. Proliferation can be assessed using assays like CFSE dilution.

In Vivo Tumor Xenograft Model

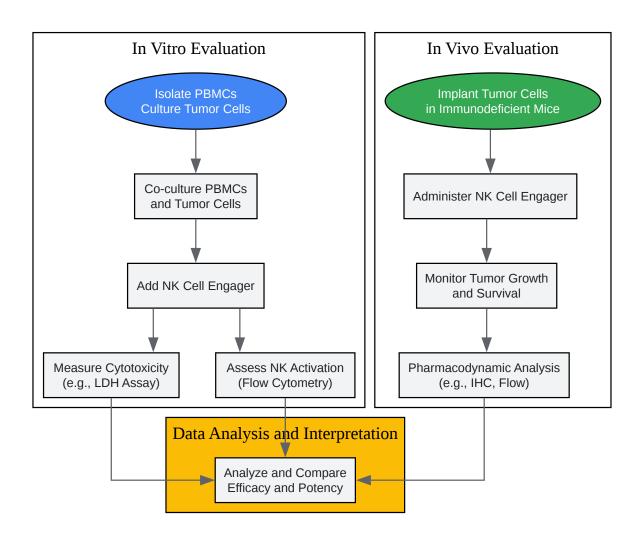
Objective: To evaluate the anti-tumor efficacy of an NK cell engager in a living organism.

Methodology:

- Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG) are used to prevent rejection
 of human cells.
- Tumor Implantation: Human tumor cells are implanted subcutaneously or intravenously into the mice.
- Treatment: Once tumors are established, mice are treated with the NK cell engager via a specified route (e.g., intraperitoneal or intravenous) and schedule. Control groups receive a vehicle or isotype control.
- Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. For disseminated tumor models, disease progression is monitored by bioluminescence imaging or survival.
- Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested to analyze immune cell infiltration and activation by flow cytometry or immunohistochemistry.

Experimental Workflow Diagram





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General preclinical evaluation workflow.

Conclusion

INBRX-121 represents a distinct approach in the NK cell engager field by focusing on the targeted delivery of IL-2 to NKp46-expressing cells. This strategy has shown promise in preclinical models, demonstrating potent NK cell activation and anti-tumor activity, both as a monotherapy and in combination with other agents. While direct comparative data is lacking, the information available on ANKETs®, TriKEs®, and FLEX-NK™ engagers highlights the diverse strategies being employed to harness the power of NK cells in oncology. Each platform possesses a unique combination of NK cell targets, tumor antigen engagement, and cytokine support, which may translate to differences in efficacy, safety, and applicability to various



cancer types. The data and methodologies presented in this guide are intended to provide a framework for the objective evaluation of these promising therapeutic modalities as they advance through preclinical and clinical development.

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